molecular formula C15H14N2O4S B14138660 1-[(4-Methylphenyl)sulfonyl]-2-(4-nitrophenyl)aziridine

1-[(4-Methylphenyl)sulfonyl]-2-(4-nitrophenyl)aziridine

Cat. No.: B14138660
M. Wt: 318.3 g/mol
InChI Key: KBNDEGGNKFKUEN-UHFFFAOYSA-N
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Description

N-Tosyl-2-(p-nitrophenyl)aziridine is a compound belonging to the aziridine family, characterized by a three-membered ring containing one nitrogen atom. Aziridines are known for their high reactivity due to the ring strain, making them valuable intermediates in organic synthesis. The presence of the tosyl (p-toluenesulfonyl) group and the p-nitrophenyl group further enhances the reactivity and specificity of this compound in various chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: N-Tosyl-2-(p-nitrophenyl)aziridine can be synthesized through several methods. One common approach involves the reaction of 2-amino alcohols with tosyl chloride, followed by cyclization. This process typically uses potassium hydroxide in a water/dichloromethane mixture . Another method involves the use of N-tosyliminophenyliodinane as an aminating agent, which facilitates the aziridination of olefins under mild conditions .

Industrial Production Methods: Industrial production of N-Tosyl-2-(p-nitrophenyl)aziridine often involves large-scale synthesis using similar methods as described above, but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: N-Tosyl-2-(p-nitrophenyl)aziridine undergoes various chemical reactions, including nucleophilic ring-opening, oxidation, and substitution reactions. The ring strain in aziridines makes them particularly susceptible to nucleophilic attack, leading to ring-opening reactions .

Common Reagents and Conditions: Common reagents used in reactions with N-Tosyl-2-(p-nitrophenyl)aziridine include nucleophiles such as amines, thiols, and alcohols. These reactions often occur under mild conditions, with the presence of a base to facilitate the ring-opening process .

Major Products: The major products formed from these reactions depend on the nucleophile used. For example, reaction with amines can yield amino derivatives, while reaction with thiols can produce thioether derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-Tosyl-2-(p-nitrophenyl)aziridine involves the activation of the aziridine ring by the electron-withdrawing tosyl and p-nitrophenyl groups. This activation facilitates nucleophilic attack, leading to ring-opening and subsequent reactions. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used .

Comparison with Similar Compounds

Similar Compounds: Similar compounds to N-Tosyl-2-(p-nitrophenyl)aziridine include other N-tosyl aziridines and azetidines. These compounds share the three-membered ring structure and the presence of electron-withdrawing groups that enhance their reactivity .

Uniqueness: What sets N-Tosyl-2-(p-nitrophenyl)aziridine apart is the combination of the tosyl and p-nitrophenyl groups, which provide unique reactivity and specificity in chemical reactions. This makes it a valuable intermediate in the synthesis of complex molecules and materials .

Properties

Molecular Formula

C15H14N2O4S

Molecular Weight

318.3 g/mol

IUPAC Name

1-(4-methylphenyl)sulfonyl-2-(4-nitrophenyl)aziridine

InChI

InChI=1S/C15H14N2O4S/c1-11-2-8-14(9-3-11)22(20,21)16-10-15(16)12-4-6-13(7-5-12)17(18)19/h2-9,15H,10H2,1H3

InChI Key

KBNDEGGNKFKUEN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CC2C3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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